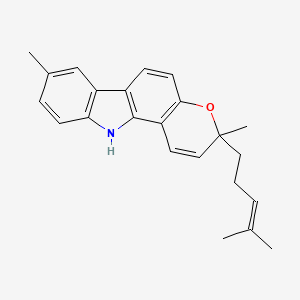![molecular formula C81H66N4 B3028742 4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine CAS No. 303111-06-0](/img/structure/B3028742.png)
4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine is a complex organic compound with the molecular formula C81H66N4. It is known for its applications in materials science, particularly in the field of organic electronics. This compound is often used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent charge-transport properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine typically involves multi-step organic reactions. One common method includes the reaction of 9,9-dimethylfluorene with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels (>98.0% as determined by HPLC) .
化学反应分析
Types of Reactions
4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and fluorene moieties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学研究应用
4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices.
作用机制
The mechanism by which 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine exerts its effects is primarily through its ability to transport holes in electronic devices. The compound facilitates the movement of positive charges (holes) through its conjugated structure, enhancing the efficiency of devices like OLEDs. The molecular targets include the active layers of these devices, where it interacts with other materials to improve charge mobility .
相似化合物的比较
Similar Compounds
4,4’,4’'-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine: Known for its use in optoelectronic devices as a phosphorescent host.
4,4’,4’'-Tris(carbazol-9-yl)-triphenylamine: Used as a hole-transport material in OLEDs.
Uniqueness
4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine stands out due to its unique combination of high thermal stability, excellent charge-transport properties, and compatibility with various electronic materials. These characteristics make it a preferred choice for high-performance optoelectronic devices .
属性
IUPAC Name |
4-N-(9,9-dimethylfluoren-2-yl)-1-N,1-N-bis[4-(N-(9,9-dimethylfluoren-2-yl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H66N4/c1-79(2)73-31-19-16-28-67(73)70-49-46-64(52-76(70)79)83(55-22-10-7-11-23-55)61-40-34-58(35-41-61)82(59-36-42-62(43-37-59)84(56-24-12-8-13-25-56)65-47-50-71-68-29-17-20-32-74(68)80(3,4)77(71)53-65)60-38-44-63(45-39-60)85(57-26-14-9-15-27-57)66-48-51-72-69-30-18-21-33-75(69)81(5,6)78(72)54-66/h7-54H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDISDSCLKKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H66N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1095.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
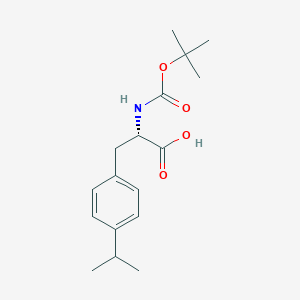
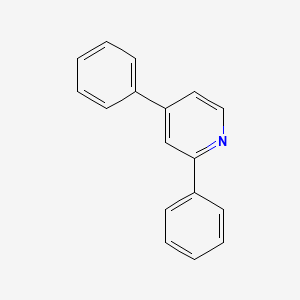
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)

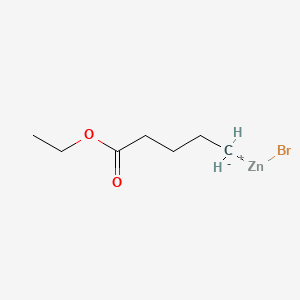

![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)
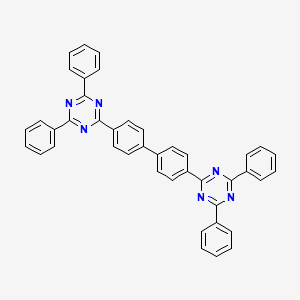

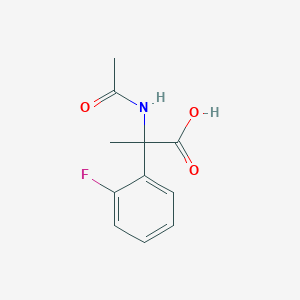
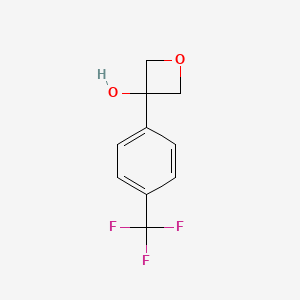
![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B3028679.png)
![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)
